molecular formula C13H17NO4S B126007 1-Tosylpiperidine-4-carboxylic acid CAS No. 147636-36-0

1-Tosylpiperidine-4-carboxylic acid

Cat. No.: B126007
CAS No.: 147636-36-0
M. Wt: 283.35 g/mol
InChI Key: YJRQMKSUAIKDDF-UHFFFAOYSA-N
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Description

1-Tosylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₇NO₄S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The tosyl group (p-toluenesulfonyl) attached to the piperidine ring enhances its reactivity and stability, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tosylpiperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the tosylation of piperidine-4-carboxylic acid. The reaction typically uses p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Tosylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Tosylpiperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural versatility.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents, including drugs targeting neurological disorders.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Tosylpiperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug or an active pharmaceutical ingredient. The tosyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-Tosylpiperidine-4-methanol
  • 1-Tosylpiperidine-4-aldehyde
  • 1-Tosylpiperidine-4-amine

Comparison: 1-Tosylpiperidine-4-carboxylic acid is unique due to the presence of the carboxylic acid group, which allows for further functionalization and derivatization. Compared to its alcohol and aldehyde counterparts, the carboxylic acid group provides additional reactivity, enabling the synthesis of a broader range of derivatives. The tosyl group in all these compounds enhances their stability and reactivity, making them valuable intermediates in organic synthesis .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-10-2-4-12(5-3-10)19(17,18)14-8-6-11(7-9-14)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRQMKSUAIKDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353288
Record name 1-(4-Methylbenzene-1-sulfonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147636-36-0
Record name 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147636-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methylbenzene-1-sulfonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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